molecular formula C12H19NO B13618457 4-(4-(Methoxymethyl)phenyl)butan-1-amine

4-(4-(Methoxymethyl)phenyl)butan-1-amine

Cat. No.: B13618457
M. Wt: 193.28 g/mol
InChI Key: KEEKCLDUSNHWNA-UHFFFAOYSA-N
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Description

4-(4-(Methoxymethyl)phenyl)butan-1-amine is an organic compound with the molecular formula C12H19NO It is a derivative of phenylbutanamine, featuring a methoxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-(Methoxymethyl)benzaldehyde and butan-1-amine.

    Reductive Amination: The primary method for synthesizing this compound is reductive amination.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methoxymethyl)phenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-(Methoxymethyl)phenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxyphenyl)butan-1-amine
  • 4-(Chlorophenyl)butan-1-amine
  • 4-(Hydroxymethyl)phenyl)butan-1-amine

Uniqueness

4-(4-(Methoxymethyl)phenyl)butan-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-[4-(methoxymethyl)phenyl]butan-1-amine

InChI

InChI=1S/C12H19NO/c1-14-10-12-7-5-11(6-8-12)4-2-3-9-13/h5-8H,2-4,9-10,13H2,1H3

InChI Key

KEEKCLDUSNHWNA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CCCCN

Origin of Product

United States

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